molecular formula C14H18N2O3 B3083754 [{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(phenyl)amino]acetic acid CAS No. 1142205-01-3

[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(phenyl)amino]acetic acid

Cat. No. B3083754
CAS RN: 1142205-01-3
M. Wt: 262.3 g/mol
InChI Key: PBIYFANYTNROPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(phenyl)amino]acetic acid , also known by its chemical formula C14H18N2O3 , is a specialized compound used in proteomics research. It falls within the category of biochemicals and is primarily employed for scientific investigations rather than diagnostic or therapeutic purposes .

Scientific Research Applications

Synthesis and Characterization in Transition Metal Complexes

The amino acid derivative has been utilized in the synthesis of Schiff base ligands, which are then reacted with metal ions to produce compounds with unique properties. For instance, a study by Ikram et al. (2015) involved the creation of transition metal complexes using a similar amino acid, showing potential antioxidant properties and xanthine oxidase inhibitory activities, which have implications in the treatment of gout and related conditions (Ikram et al., 2015).

Agricultural and Plant Research

In agricultural research, derivatives of aminooxyacetic acid have been tested for their ability to inhibit ethylene formation in higher plants. Kirchner et al. (1993) found that specific derivatives could reduce ethylene evolution in oilseed rape and barley leaves, suggesting potential applications in controlling plant growth and senescence (Kirchner et al., 1993).

Application in Peptide Synthesis

Biphenyl-containing pseudo-amino acids similar to the one have been used in the synthesis of cyclic peptides. Brandmeier et al. (1994) utilized these pseudo-amino acids to create cyclopeptides that adopt a β-sheet conformation, which is significant in understanding protein structures and functions (Brandmeier et al., 1994).

Synthesis of Antimicrobial Compounds

Research by Patel and Shaikh (2011) involved the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones from a phenylacetic acid derivative, showing potential antimicrobial activities. This showcases the application of such compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).

Inhibitory Studies in Enzyme Research

Compounds synthesized from similar amino acids have been studied for their inhibitory effects on enzymes like cyclo-oxygenase and 5-lipoxygenase, as shown in a study by Laufer et al. (1994). This research contributes to understanding the mechanisms of inflammation and could guide the development of new anti-inflammatory drugs (Laufer et al., 1994).

Chiral Chemistry and Molecular Structure Studies

Research involving similar compounds has contributed to understanding chiral chemistry and molecular structures. For example, Enamullah et al. (2006) explored the synthesis and crystal structures of chiral complexes using aminocarboxylato ligands, enhancing our understanding of stereochemistry (Enamullah et al., 2006).

Polymer Science Applications

Amino acids like the one have been used in polymer science. Malgesini et al. (2003) synthesized poly(amido-amine)s carrying primary amino groups as side substituents, which have potential applications in drug delivery systems (Malgesini et al., 2003).

properties

IUPAC Name

2-(N-[2-(cyclopropylmethylamino)-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(15-8-11-6-7-11)9-16(10-14(18)19)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIYFANYTNROPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CN(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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